molecular formula C12H21F3N2O2 B13972200 Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate

Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate

Cat. No.: B13972200
M. Wt: 282.30 g/mol
InChI Key: GOVRHSMXFVLMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a tert-butyl group, a piperidin-2-ylmethyl moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The process can be summarized as follows:

    Starting Materials: Piperidine derivative, tert-butyl chloroformate, trifluoromethylating agent.

    Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.

    Procedure: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base to form the intermediate carbamate. This intermediate is then treated with a trifluoromethylating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a pharmacophore in drug design, particularly for targeting specific proteins or pathways.

    Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions. The piperidin-2-ylmethyl moiety contributes to the compound’s overall stability and reactivity, facilitating its interaction with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
  • Tert-butyl (3-(trifluoromethyl)piperidin-3-yl)carbamate

Uniqueness

Tert-butyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate stands out due to its unique combination of functional groups. The presence of both the trifluoromethyl and piperidin-2-ylmethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its significance in scientific research.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(12(13,14)15)8-9-6-4-5-7-16-9/h9,16H,4-8H2,1-3H3

InChI Key

GOVRHSMXFVLMCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCN1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.